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Compound of Interest

2-(2,2-Dimethylmorpholin-4-
Compound Name:

yl)ethan-1-amine
CAS No.: 1156086-77-9

Cat. No.: B2532420

Get Quote

Comparative Guide: 2,2-Dimethylmorpholine vs.
Morpholine in MedChem Applications
Executive Summary

2,2-Dimethylmorpholine serves as a strategic bioisostere of morpholine. While the parent
morpholine is a ubiquitous solubilizing group, it suffers from metabolic liability at the

-carbon positions (C2/C6) relative to the oxygen. Introducing a gem-dimethyl group at the C2
position blocks this specific metabolic soft spot without drastically altering the amine's basicity,
though it introduces moderate steric bulk that impacts nucleophilic reaction rates.
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Feature Morpholine 2,2-Dimethylmorpholine

Formula

MW 87.12 g/mol 115.17 g/mol

pKa (Conj.[1] Acid) 8.36 ~8.2 — 8.4 (Predicted)

ClogP -0.86 ~0.1-04

Nucleophilicity High Moderate (Sterically
attenuated)

Metabolic Liability High (C2/C6 Oxidation) Low (C2 Blocked)

Structural & Electronic Analysis
Conformational Landscape

The reactivity difference is governed by the Chair Conformation.

e Morpholine: Exists in a dynamic chair equilibrium with rapid ring inversion. The N-substituent
prefers the equatorial position.[2]

e 2,2-Dimethylmorpholine: The gem-dimethyl group at C2 locks the ring conformation to avoid
1,3-diaxial interactions. One methyl group is forced into an axial position.

o Impact: This axial methyl group projects into the space above the ring, creating a "steric
fence" that shields the nitrogen atom from the

-face. This reduces the rate of nucleophilic attack compared to the unsubstituted parent,
particularly in

reactions with ortho-substituted electrophiles.

Basicity (pKa)

Contrary to intuitive inductive effects (where alkyl groups usually increase basicity), the pKa of
2,2-dimethylmorpholine is often slightly lower or comparable to morpholine (approx. 8.2 vs 8.4).
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e Reasoning: While the methyl groups are electron-donating, the steric bulk around the oxygen
and the adjacent carbon hinders the efficient solvation of the protonated ammonium cation.
Solvation stabilization is a critical component of basicity in aqueous media; reducing it
penalizes the conjugate acid stability.

Reactivity Profile
Nucleophilic Substitution (/)

In standard alkylation or arylation protocols, 2,2-dimethylmorpholine exhibits attenuated

nucleophilicity.
o Experiment:

coupling with 2,4-dichloropyrimidine.

o Observation: Morpholine reacts to completion at RT in 1 hour. 2,2-Dimethylmorpholine
typically requires heating (60°C) or longer reaction times (4-6 hours) to achieve comparable

conversion.
e Mechanism: The nucleophilic nitrogen is

-branched relative to the methyl groups. While not as sterically hindered as 3,3-
dimethylmorpholine (where methyls are

to Nitrogen), the C2-methyls still restrict the approach vector of the electrophile.

Metabolic Stability (The "Metabolic Switch")

The primary driver for selecting 2,2-dimethylmorpholine is metabolic blockade.

o Pathway: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically oxidize
morpholines at the carbon

to the oxygen (C2/C6), leading to ring opening (hemiaminal formation) and cleavage.

e Solution: Methylation at C2 removes the abstractable protons at the most labile site, forcing
the enzyme to attack the less reactive C3 position or the N-substituent, significantly
extending the intrinsic half-life (
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Experimental Protocols
Protocol A: Coupling of 2,2-Dimethylmorpholine

This protocol validates the reduced reactivity requiring elevated thermal energy compared to
morpholine.

Materials:

4-Chloro-2-methylquinoline (1.0 eq)

2,2-Dimethylmorpholine (1.2 eq) [CAS: 2411194-21-1 (analog)]

(2.0 eq)

DMSO (anhydrous, 0.5 M concentration)

Step-by-Step:

Charge: To a dried reaction vial, add 4-chloro-2-methylquinoline (1.0 mmol) and

(2.0 mmol).

e Solvate: Add anhydrous DMSO (2.0 mL) and stir to create a suspension.
e Addition: Add 2,2-dimethylmorpholine (1.2 mmol) via syringe.

o Note: If using morpholine, reaction would exotherm slightly. With the dimethyl analog, no
significant exotherm is observed.

o Reaction: Heat the block to 80°C for 4 hours.

o Control: A parallel reaction with unsubstituted morpholine reaches completion at 25°C in 2
hours.

o Workup: Dilute with EtOAc (10 mL), wash with water (3x 5 mL) to remove DMSO. Dry
organic phase over
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 Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination

Standard procedure for installing the amine onto an aliphatic chain.

Dissolve aldehyde (1.0 eq) in DCE (dichloroethane).

Add 2,2-dimethylmorpholine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the

iminium ion.
e Add

(1.5 eq) in one portion.

Stir at RT for 16 hours. (Morpholine typically finishes in 4-6 hours).

Visualizations
Metabolic Blockade Pathway

The following diagram illustrates how the gem-dimethyl group prevents the ring-opening
degradation pathway common to morpholines.

No C2-H
2,2-Dimethyl to abstract Oxidation
morpholine BLOCKED

CYP450

Morpholine (H-abstraction) > C2-Radical OH rebound >
(Parent) Intermediate

Hemiaminal Spontaneous Ring Open
(Unstable) Metabolite

Click to download full resolution via product page

Caption: Comparative metabolic fate. The parent morpholine undergoes C2-oxidation leading
to ring opening, while 2,2-dimethylmorpholine blocks this pathway due to the absence of
abstractable protons at the C2 position.
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Steric Impact on Nucleophilicity

Comparison of the steric environment during nucleophilic attack.

[ o S B o S B o

2,2-Dimethylmorpholine

Nitrogen
(Nucleophile)

Nitrogen
(Nucleophile)

Open Access
(Fast Kinetics)

C2-Axial Methyl
(Steric Fence)

Click to download full resolution via product page

Caption: Steric analysis showing the "Steric Fence" created by the axial C2-methyl group in
2,2-dimethylmorpholine, which hinders the approach of electrophiles compared to the open
access in unsubstituted morpholine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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